molecular formula C17H12ClFN2O3 B5819575 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione

4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione

Cat. No. B5819575
M. Wt: 346.7 g/mol
InChI Key: XDZDKFFIWPRPHF-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione, also known as CMBP, is a pyrazolidinedione derivative that has been synthesized for its potential use as a pharmaceutical drug. CMBP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione is not yet fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. This inhibition can lead to a range of effects, including anti-inflammatory and antitumor activity.
Biochemical and Physiological Effects
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antitumor, and analgesic activity. It has also been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione in lab experiments is its ability to exhibit a range of effects, making it a versatile compound for researchers to work with. However, one limitation is that the exact mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for research on 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione. One area of interest is its potential use as a treatment for diabetes, given its positive effect on glucose metabolism. Another area of interest is its potential use in the treatment of cancer, given its antitumor effects. Further research is also needed to fully understand the mechanism of action of 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione and to identify any potential side effects or limitations of its use.

Synthesis Methods

4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzaldehyde with 4-fluoroaniline to produce an intermediate compound. This intermediate is then reacted with 3,5-pyrazolidinedione to yield the final product, 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione.

Scientific Research Applications

4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been the subject of several scientific studies, with researchers investigating its potential applications in the field of medicine. One study found that 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione exhibited anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis. Another study found that 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione had antitumor effects, suggesting that it could be used in the treatment of cancer.

properties

IUPAC Name

(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O3/c1-24-15-7-2-11(18)8-10(15)9-14-16(22)20-21(17(14)23)13-5-3-12(19)4-6-13/h2-9H,1H3,(H,20,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZDKFFIWPRPHF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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